(5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzofuran-2-carboxylate
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Overview
Description
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzofuran-2-carboxylate is a complex organic compound that features a combination of thiophene, isoxazole, and benzofuran moieties. These heterocyclic structures are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzofuran-2-carboxylate typically involves multi-step reactions starting from commercially available precursors. The process often includes:
Formation of the Thiophene Ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Synthesis of the Isoxazole Ring: Isoxazole rings can be synthesized via [2+3] cycloaddition reactions of nitrile oxides with olefins.
Coupling Reactions: The final step involves coupling the thiophene and isoxazole intermediates with benzofuran-2-carboxylate under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of such complex molecules often employs automated synthesizers and high-throughput screening methods to optimize reaction conditions and yields. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution can be facilitated by Lewis acids like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of the isoxazole ring results in amines.
Scientific Research Applications
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzofuran-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of organic semiconductors and materials science applications.
Mechanism of Action
The mechanism of action of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings allow it to bind to various enzymes and receptors, modulating their activity. For instance, the isoxazole ring is known to interact with GABA receptors, while the thiophene ring can inhibit certain enzymes involved in inflammation .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Such as suprofen and articaine, which are used as anti-inflammatory and anesthetic agents.
Isoxazole Derivatives: Including various analgesic, anti-inflammatory, and anticancer agents.
Benzofuran Derivatives: Known for their antimicrobial and anticancer properties.
Uniqueness
What sets (5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzofuran-2-carboxylate apart is its unique combination of three different heterocyclic rings, each contributing distinct biological activities. This multi-functional nature makes it a versatile compound for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO4S/c19-17(15-8-11-4-1-2-5-13(11)21-15)20-10-12-9-14(22-18-12)16-6-3-7-23-16/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJRVJLIGHHJSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)OCC3=NOC(=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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